molecular formula C6H3BrCl2 B103151 4-Bromo-1,2-dichlorobenzene CAS No. 18282-59-2

4-Bromo-1,2-dichlorobenzene

Cat. No. B103151
CAS RN: 18282-59-2
M. Wt: 225.89 g/mol
InChI Key: CFPZDVAZISWERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,2-dichlorobenzene (BDB) is a benzene derivative that is frequently used in various chemical applications. It is characterized by the presence of a bromine atom and two chlorine atoms attached to the benzene ring. The compound has been the subject of numerous studies to understand its molecular structure, physical and chemical properties, and reactivity .

Synthesis Analysis

While the provided papers do not detail the synthesis of 4-Bromo-1,2-dichlorobenzene, it can be synthesized through halogenation reactions where a benzene ring is subjected to substitution reactions with bromine and chlorine in the presence of a suitable catalyst. The synthesis process would be designed to ensure the specific placement of the halogen atoms on the benzene ring.

Molecular Structure Analysis

The molecular structure of BDB has been investigated using various spectroscopic methods. Studies have shown that BDB has a higher electronic density, which is reflected in its molecular geometry and electronic properties . The crystal structure of related compounds, such as para-bromochlorobenzene, has been found to have a space group P21/a with two molecules in the unit cell, suggesting a statistical symmetry in the crystal .

Chemical Reactions Analysis

The reactivity of BDB has been explored through computational studies and spectroscopic methods. It forms a stable complex with isopentenylpyrophosphate transferase, showing inhibitory activity against this enzyme . Additionally, dissociative electron attachment studies on related bromochlorobenzenes have shown that the presence of bromine and chlorine atoms affects the fragmentation patterns upon electron attachment, which is temperature-dependent .

Physical and Chemical Properties Analysis

The physical and chemical properties of BDB have been extensively studied. Vibrational spectroscopy coupled with computational methods has provided insights into the IR and Raman spectra, allowing for the assignment of spectral bands and the understanding of the impact of di-substituted halogens on the benzene molecule . The compound's nonlinear optical properties and quantum chemical descriptors have been calculated, indicating potential applications in materials science . Solvent effects on the absorption spectrum of related compounds have also been discussed, showing that solvent polarity can induce shifts in the absorption maxima .

Scientific Research Applications

Spectroscopic Studies

4-Bromo-1,2-dichlorobenzene (BDB) has been a subject of interest in spectroscopic studies. A comprehensive study combining experimental and theoretical vibrational investigations of BDB revealed its higher electronic density. The research explored molecular geometry, Nuclear Magnetic Resonance (NMR), Natural Bond Orbital (NBO) analysis, and Natural Atomic Charge analysis through Density Functional Theory (DFT) calculations. This study highlights the compound's potential in nonlinear optical properties, quantum chemical descriptors, and local reactivity properties, making it significant in spectroscopic applications (Vennila et al., 2018).

Catalytic Oxidation Studies

The catalytic oxidation of 1,2-dichlorobenzene, including 4-Bromo-1,2-dichlorobenzene, has been studied over transition metal oxides supported on TiO2 and Al2O3. This research is crucial in understanding the reaction mechanisms and optimizing catalyst performance for environmental applications, such as pollutant degradation (Krishnamoorthy et al., 2000).

Photodissociation Kinetics

Studies on the photodissociation kinetics of bromochlorobenzenes, including 4-Bromo-1,2-dichlorobenzene, have provided insights into their dissociation dynamics. Such research is essential for understanding atmospheric reactions and the environmental fate of these compounds (Karlsson & Davidsson, 2008).

Catalytic Destruction Over Zeolites

The catalytic destruction of 1,2-dichlorobenzene over zeolites, including studies on 4-Bromo-1,2-dichlorobenzene, has been investigated. This research contributes to developing effective methods for the removal of hazardous compounds from industrial emissions and waste streams (Taralunga et al., 2006).

Theoretical Calculations and Analyses

Comprehensive computational studies, including theoretical calculations and analyses, have been conducted on similar compounds like 1-bromo-2,3-dichlorobenzene. These studies offer valuable insights into the electronic and structural aspects, contributing to a deeper understanding of the compound's chemical behavior (Arivazhagan et al., 2013).

Synthesis of Polyaza Macrocycles

Research on the synthesis of polyaza macrocycles using palladium-catalyzed amination of dichlorobenzene derivatives, including 4-Bromo-1,2-dichlorobenzene, has been explored. This synthesis is crucial in organic chemistry and pharmaceutical applications, showcasing the compound's versatility in chemical synthesis (Averin et al., 2009).

Safety And Hazards

4-Bromo-1,2-dichlorobenzene is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation of vapours/dust .

Future Directions

4-Bromo-1,2-dichlorobenzene is used in the synthesis of N-arylated sultams . It can also undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids . These properties make it a valuable compound in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Relevant Papers There are several papers that provide more information about 4-Bromo-1,2-dichlorobenzene . These papers discuss its properties, synthesis, and applications in more detail.

properties

IUPAC Name

4-bromo-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPZDVAZISWERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066353
Record name Benzene, 4-bromo-1,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-dichlorobenzene

CAS RN

18282-59-2
Record name 4-Bromo-1,2-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18282-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,2-dichlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-bromo-1,2-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 4-bromo-1,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-dichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMO-1,2-DICHLOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE64D7GD53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The o-, m- or p-dichlorobenzenes or mixture thereof which is used as intermediates for syntheses of various organic compounds is brominated at 0° to 100° C. in the presence of aluminum chloride, ferric chloride or iron powder. The bromobenzene is chlorinated in the same condition. The dichlorobenzene is reacted with the dibromodichlorobenzene in the presence of an aluminum halide for 1 to 5 hours. In these methods, 1-bromo-2,4-dichlorobenzene, 1-bromo-2,5-dichlorobenzene, and 1-bromo-3,4-dichlorobenzene etc. can be obtained in high yield.
[Compound]
Name
p-dichlorobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aluminum halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1,2-dichlorobenzene
Reactant of Route 2
4-Bromo-1,2-dichlorobenzene
Reactant of Route 3
4-Bromo-1,2-dichlorobenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-1,2-dichlorobenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-1,2-dichlorobenzene
Reactant of Route 6
4-Bromo-1,2-dichlorobenzene

Citations

For This Compound
30
Citations
RA Gross Jr - Journal of Chemical Education, 2004 - ACS Publications
The number of chlorine atoms, n, is stoichiometrically related to the ratio of peak intensities of the lowest-mass-to-highest-mass molecular ions in ideal molecular-ion clusters displayed …
Number of citations: 3 pubs.acs.org
Y Yang, Y Li, C Cheng, G Yang, J Zhang… - The Journal of …, 2018 - ACS Publications
The palladium-catalyzed cross-coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones for the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones was developed. The …
Number of citations: 14 pubs.acs.org
TJ Korn, MA Schade, MN Cheemala, S Wirth… - …, 2006 - thieme-connect.com
A range of aromatic organocopper or organomagnesium compounds undergo smooth cross-coupling reactions with aryl bromides, chlorides, fluorides and tosylates, leading to …
Number of citations: 52 www.thieme-connect.com
JB Grimm, JP Stables, ML Brown - Bioorganic & medicinal chemistry, 2003 - Elsevier
Epilepsy afflicts 1–2% of the world's population and often goes untreated; nearly 70% of those with a form of epilepsy fail to receive proper treatment. Therefore, there is great demand …
Number of citations: 30 www.sciencedirect.com
AE Garcia, S Ouizem, X Cheng… - Advanced Synthesis …, 2010 - Wiley Online Library
Tetralin‐1,4‐dione, the stable tautomer of dihydroxynaphthalene, was reduced with catecholborane in the presence of 3,3‐diphenyl‐1‐butyltetrahydro‐3H‐pyrrolo[1,2‐c][1,3,2]…
Number of citations: 31 onlinelibrary.wiley.com
XH Gu, H Yu, AE Jacobson, RB Rothman… - Journal of medicinal …, 2000 - ACS Publications
A series of methoxy-containing derivatives of indatraline 13a−f and 17 were synthesized, and their binding affinities for the dopamine, serotonin, and norepinephrine transporter binding …
Number of citations: 66 pubs.acs.org
JS Al-Hawadi, MA Alawi, HA Saadeh - 2008 - platform.almanhal.com
Defined polychlorinated terphenyl (PCT) single congeners as reference standards are the prerequisite for the development of analytical methods for their determination and …
Number of citations: 2 platform.almanhal.com
J Ilaš, PŠ Anderluh, MS Dolenc, D Kikelj - Tetrahedron, 2005 - Elsevier
The 2H-1, 4-benzoxazin-3-(4H)-one (1) and 3, 4-dihydro-2H-1, 4-benzoxazine (2) scaffolds have been studied intensively as important heterocyclic systems for building natural 1, 2 and …
Number of citations: 182 www.sciencedirect.com
JA Hiltz - 1988 - apps.dtic.mil
A technique for the study of low temperature up to 400C thermal degradation of polymeric materials in both insert and reactive atmospheres is described. The technique utilizes a …
Number of citations: 5 apps.dtic.mil
C Heiss, E Marzi, F Mongin, M Schlosser - 2007 - Wiley Online Library
(2‐Fluorophenyl)trimethylsilane (2‐F) and (2‐chlorophenyl)trimethylsilane (2‐Cl) react with sec‐butyllithium or lithium 2,2,6,6‐tetramethylpiperidide under permutational hydrogen/metal …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.